4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The benzenesulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the benzenesulfonamide group. The fluorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring and the benzenesulfonamide group. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
A study by Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, including those with structural similarities to the chemical , aimed at inhibiting cyclooxygenase-2 (COX-2) and COX-1 enzymes. The introduction of a fluorine atom in these molecules preserved COX-2 potency and notably increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is currently in clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial and Anticancer Evaluation
Kumar et al. (2014) explored the synthesis and evaluation of a series of benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities. The study found that some compounds demonstrated significant effectiveness against microbial strains and exhibited selectivity toward certain human tumor cell lines, suggesting potential for further drug development (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory Effects
Research by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and investigated their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds demonstrated potent inhibition, suggesting applications in the treatment of conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).
Potential Anticancer Activity
Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives with potential anticancer activity. These compounds were evaluated in vitro against a panel of human tumor cell lines, with some showing remarkable activity at low micromolar levels, highlighting their potential as anticancer agents (Sławiński et al., 2012).
Bioactivity in HIV Prevention
Research by Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which could be used as targeting preparations in the prevention of human HIV-1 infection. This study highlighted the potential of such compounds in the development of new drugs for preventing HIV (Cheng De-ju, 2015).
Future Directions
Properties
IUPAC Name |
4-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXNIBNULDBTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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